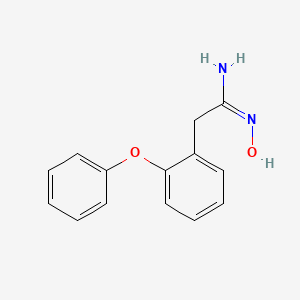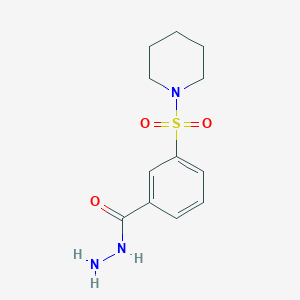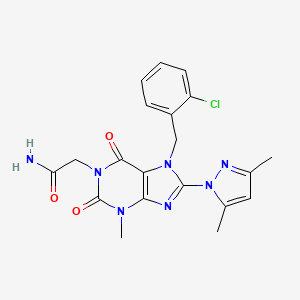
2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H20ClN7O3 and its molecular weight is 441.88. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective A2B Adenosine Receptor Antagonism
Research has identified this compound as a potent and selective antagonist for the A2B adenosine receptors. In one study, the compound, referred to as MRE 2029-F20, exhibited a high affinity for the human A2B adenosine receptor, demonstrating its potential for pharmacological characterization of this receptor subtype. The study involved synthesizing the precursor, 1,3-diallyl-xanthine, and then tritiating it to produce [3H]-MRE 2029-F20. This radioligand showed a KD value of 1.65±0.10 nM and a Bmax value of 36±4 fmol/mg protein when bound to human A2B receptors expressed in CHO cells, highlighting its utility as a tool for the pharmacological study of the A2B adenosine receptor (P. Baraldi et al., 2004).
Development and Characterization
Further research into the development and characterization of this compound and related derivatives has expanded our understanding of their binding affinities and selectivity towards various adenosine receptors. A series of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives, including compounds similar in structure to the one , have been evaluated for their potential as A2B adenosine receptor antagonists. These studies have shown high affinity and good selectivity for the A2B receptor, paving the way for the synthesis and structure-activity relationship (SAR) analysis of this novel class of compounds. Such research offers insights into the molecular interactions underlying the selectivity and potency of these compounds, contributing to the development of targeted therapies for conditions mediated by the A2B adenosine receptor (M. A. Tabrizi et al., 2008).
properties
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O3/c1-11-8-12(2)28(24-11)19-23-17-16(26(19)9-13-6-4-5-7-14(13)21)18(30)27(10-15(22)29)20(31)25(17)3/h4-8H,9-10H2,1-3H3,(H2,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEFTKBYFZXYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)



![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)
![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)
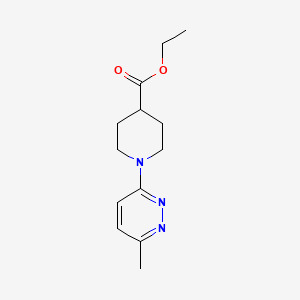
![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2806747.png)

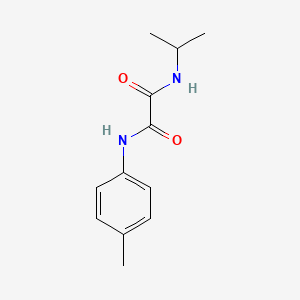
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2806751.png)
